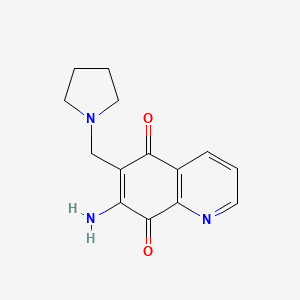
5,8-Quinolinedione, 7-amino-6-(1-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione is a complex organic compound that features a quinoline core substituted with an amino group at the 7th position and a pyrrolidin-1-ylmethyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the quinoline-5,8-dione core, which is then functionalized through a series of reactions:
Nitration and Reduction: The quinoline-5,8-dione is first nitrated to introduce a nitro group, which is subsequently reduced to an amino group.
Alkylation: The aminoquinoline is then subjected to alkylation using pyrrolidine and formaldehyde under basic conditions to introduce the pyrrolidin-1-ylmethyl group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinoline core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiproliferative agent, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox reactions. By inhibiting NQO1, the compound induces oxidative stress in cells, leading to mitochondrial dysfunction and apoptosis. This mechanism is particularly effective in cancer cells, which rely heavily on NQO1 for survival.
Comparison with Similar Compounds
Similar Compounds
Quinoline-5,8-dione: The parent compound, known for its broad range of biological activities.
Aminoquinolines: Compounds with amino groups at various positions on the quinoline ring, used in antimalarial drugs.
Pyrrolidinylquinolines: Compounds with pyrrolidine groups, studied for their pharmacological properties.
Uniqueness
7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione is unique due to the specific combination of functional groups that confer distinct biological activities. Its ability to inhibit NQO1 and induce apoptosis in cancer cells sets it apart from other quinoline derivatives.
Properties
CAS No. |
61324-54-7 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione |
InChI |
InChI=1S/C14H15N3O2/c15-11-10(8-17-6-1-2-7-17)13(18)9-4-3-5-16-12(9)14(11)19/h3-5H,1-2,6-8,15H2 |
InChI Key |
AZKSNWXJAXGGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)
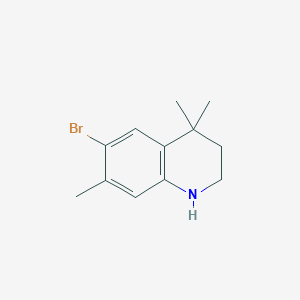

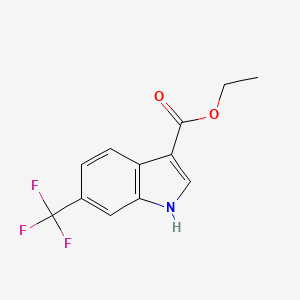
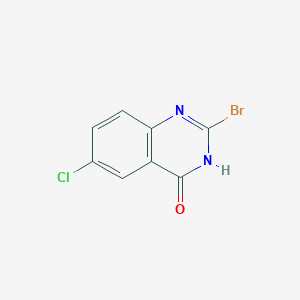

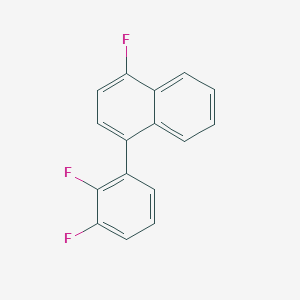
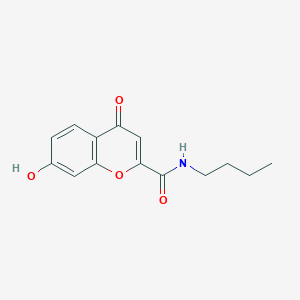
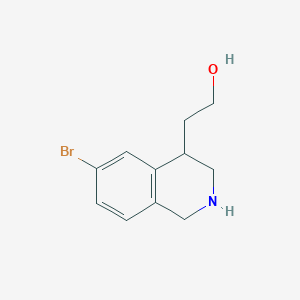
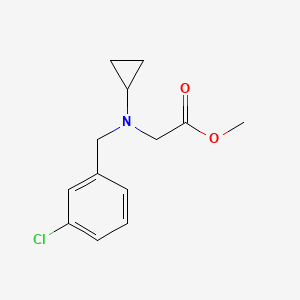

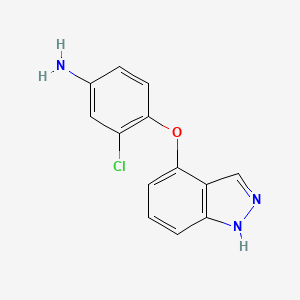

![Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B11858231.png)
